Hosenkoside K

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

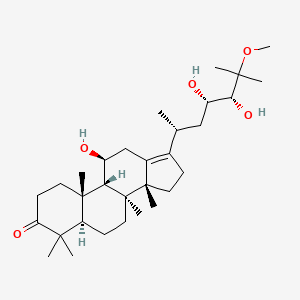

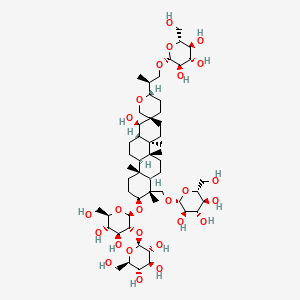

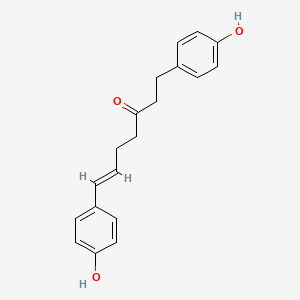

Hosenkoside K is a bioactive baccharane glycoside isolated from the seeds of impatiens balsamina .

Molecular Structure Analysis

This compound is a baccharane glycoside with a molecular weight of 1141.29 and a molecular formula of C54H92O25 .

Chemical Reactions Analysis

This compound has been studied using liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of two baccharane glycosides (hosenkoside A and this compound) of total saponins of Semen Impatientis in rat plasma .

Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 1141.29 and a molecular formula of C54H92O25 . Further physical and chemical properties analysis would require more specific experimental data.

科学的研究の応用

1. Identification and Characterization

Hosenkoside K is a novel baccharane glycoside isolated from the seeds of Impatiens balsamina. Its structure was identified using advanced techniques like two-dimensional NMR, COSY, HMQC, HMBC, ROESY, TOCSY, and chemical derivatization. This identification is crucial for understanding its potential applications and properties (Shoji et al., 1994).

2. Pharmacokinetics Study

A study developed a sensitive LC-MS/MS method for simultaneous determination of hosenkoside A and K in rat plasma. This was used for pharmacokinetic studies of orally administered total saponins of Semen Impatientis in rats. Understanding the pharmacokinetics of this compound can guide its potential therapeutic applications (Yu et al., 2017).

3. Antitumor Potential

Research has indicated that this compound, along with other baccharane-type glycosides, shows in vitro growth inhibitory activity in human cancer A375 cells. This suggests a potential value of this compound in antitumor applications, especially as it exhibits anti-hepatic fibrosis activity (Wu et al., 2017).

Safety and Hazards

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O25/c1-23(20-71-46-41(67)37(63)33(59)26(16-55)74-46)25-8-13-54(22-72-25)15-14-52(4)24(45(54)70)6-7-31-50(2)11-10-32(51(3,30(50)9-12-53(31,52)5)21-73-47-42(68)38(64)34(60)27(17-56)75-47)78-49-44(40(66)36(62)29(19-58)77-49)79-48-43(69)39(65)35(61)28(18-57)76-48/h23-49,55-70H,6-22H2,1-5H3/t23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINIHBXRZXFKL-SGBJXWCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the current understanding of Hosenkoside K's pharmacokinetic profile?

A1: While research on this compound is ongoing, a recent study successfully developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Hosenkoside A and this compound in rat plasma. [] This method, deemed sensitive and rapid, utilized mogroside V as an internal standard and achieved a lower limit of quantification of 5 ng/mL for both analytes. [] The researchers successfully applied this validated method to a pharmacokinetic study in rats orally administered total saponins of Semen Impatientis, demonstrating its potential for further investigation of this compound's absorption, distribution, metabolism, and excretion. []

Q2: Can you elaborate on the extraction methods employed for obtaining this compound from its natural source?

A2: Researchers have focused on optimizing the extraction of total Hosenkosides, including this compound, from the seeds of Impatiens balsamina L. using macroporous adsorption resin. [] This method explores the impact of factors like solution density, pH, and flow rate on the resin's adsorption properties. [] Results indicate that maximizing the extraction of total Hosenkosides involves specific conditions: combining and filtering solutions, concentrating them under vacuum, adjusting the pH to 6.0, and passing the solution through AB-8 macroporous resin at a controlled flow rate before eluting with 80% ethanol. []

Q3: Are there any studies investigating the potential anti-cancer activity of this compound?

A3: Although specific studies on this compound's anti-cancer properties are limited, research indicates that Impatiens balsamina L. seeds contain two new baccharane glycosides, potentially including this compound, exhibiting in vitro growth inhibitory activity against human cancer A375 cells. [, ] Further research is necessary to isolate and confirm the specific contributions and mechanisms of action of this compound in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)